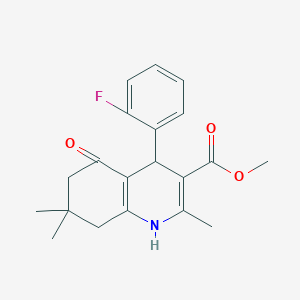

Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinolines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethylated hexahydroquinoline core, and a carboxylate ester functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the hexahydroquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline ring system.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated precursor of the hexahydroquinoline core in the presence of a palladium catalyst.

Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxyquinoline derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of derivatives with different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxyquinoline derivatives.

Substitution: Derivatives with various substituents on the aromatic ring, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of quinolines and is characterized by its unique structure that includes:

- A fluorophenyl group which enhances its reactivity.

- A trimethylated hexahydroquinoline core providing stability and versatility.

- A carboxylate ester functional group which contributes to its solubility and chemical behavior.

The molecular formula is C20H22FNO3 with a molecular weight of approximately 343.4 g/mol .

Chemistry

Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry and facilitates the development of more complex organic molecules. The compound's reactivity can be exploited in various synthetic pathways to create new materials or pharmaceuticals .

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial activity against various pathogens. This compound may contribute to the development of new antimicrobial agents .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural characteristics allow for interaction with biological targets involved in cancer progression .

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases. Its unique structure may allow it to interact with specific biological pathways effectively. Ongoing research aims to elucidate its efficacy and safety as a potential drug candidate .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to serve as a precursor for more complex chemical entities makes it valuable in the development of new materials .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances highlighted the synthesis of quinoline derivatives and their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to this compound showed promising results with minimum inhibitory concentrations indicating potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

Research conducted on various quinoline derivatives revealed that certain modifications could enhance anticancer activity. The fluorophenyl substitution in this compound may play a crucial role in increasing its effectiveness against cancer cells .

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the quinoline core can intercalate with DNA, leading to potential biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes such as oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Methyl 4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Methyl 4-(2-methylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as Cpd1) is a compound of significant interest in biological research due to its potential therapeutic applications in cancer treatment. This article discusses the biological activity of Cpd1, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

Cpd1 has been shown to influence the expression of KDM5B, a histone demethylase that plays a crucial role in the regulation of gene expression related to cell proliferation and differentiation. In melanoma cells, treatment with Cpd1 resulted in:

- Upregulation of KDM5B : Cpd1 significantly increased KDM5B mRNA and protein levels in a dose-dependent manner. This upregulation was confirmed through transcriptional profiling and functional assays .

- Cytostatic Effects : Rather than inducing apoptosis, Cpd1 exhibited cytostatic effects on melanoma cell lines. This was evidenced by decreased susceptibility to MAPK signaling pathway inhibitors following KDM5B upregulation .

- Promotion of Differentiation : The compound directed melanoma cells toward a differentiated state while causing cell cycle arrest .

Efficacy in Cancer Models

Cpd1 has been evaluated for its anticancer properties across various cancer cell lines. Notably:

- Melanoma : In vitro studies demonstrated that Cpd1 treatment led to a significant increase in midbody formation during cytokinesis, indicating its role in modulating cell division processes .

- Breast Cancer : Other studies have shown that quinoline derivatives similar to Cpd1 exhibit strong anticancer activity against MCF-7 breast cancer cells. These compounds were tested using the MTT assay and showed promising results compared to standard treatments like Doxorubicin .

Case Studies and Research Findings

A summary of key studies involving Cpd1 is presented below:

Properties

Molecular Formula |

C20H22FNO3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

methyl 4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H22FNO3/c1-11-16(19(24)25-4)17(12-7-5-6-8-13(12)21)18-14(22-11)9-20(2,3)10-15(18)23/h5-8,17,22H,9-10H2,1-4H3 |

InChI Key |

OPQOOOJIJUUHDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.